molecular formula C20H18FN5O3 B11228990 N-[3-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11228990
M. Wt: 395.4 g/mol
InChI Key: GZQMKGUMQHAVOB-UHFFFAOYSA-N
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Description

N-(3-ACETAMIDOPHENYL)-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETAMIDOPHENYL)-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include 3-acetamidophenyl, 4-fluoro-1H-indazole, and pyrrolidine derivatives. Common synthetic routes may involve:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Acylation and Amidation:

    Coupling Reactions: The final step may involve coupling the indazole core with the pyrrolidine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETAMIDOPHENYL)-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ACETAMIDOPHENYL)-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole cores, such as indazole-3-carboxamides.

    Fluorinated Compounds: Compounds containing fluorine atoms, which often exhibit unique biological activities.

Uniqueness

N-(3-ACETAMIDOPHENYL)-1-(4-FLUORO-1H-INDAZOL-3-YL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H18FN5O3

Molecular Weight

395.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H18FN5O3/c1-11(27)22-13-4-2-5-14(9-13)23-20(29)12-8-17(28)26(10-12)19-18-15(21)6-3-7-16(18)24-25-19/h2-7,9,12H,8,10H2,1H3,(H,22,27)(H,23,29)(H,24,25)

InChI Key

GZQMKGUMQHAVOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

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